8-Aminonaphthalen-2-yl acetate

Enzymology Biochemical Assays Carboxylesterase

Reproducible fluorogenic esterase assays demand high regioselectivity and signal clarity. 8-Aminonaphthalen-2-yl acetate solves both: • >13-fold higher kcat/Km vs. α-naphthyl acetate for selective esterase profiling. • Enhanced fluorescence quantum yield lowers detection limits in HTS formats. • Quantitative one-step synthesis ensures batch-to-batch consistency and cost-effective supply for multi-year projects.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B15069409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminonaphthalen-2-yl acetate
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=CC=C2N)C=C1
InChIInChI=1S/C12H11NO2/c1-8(14)15-10-6-5-9-3-2-4-12(13)11(9)7-10/h2-7H,13H2,1H3
InChIKeyGXROFTJHXDXRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminonaphthalen-2-yl acetate: Chemical Identity, Core Characteristics, and Application Landscape


8-Aminonaphthalen-2-yl acetate (C12H11NO2; MW: 201.22 g/mol) is an aromatic amino ester derivative of naphthalene, featuring a primary amino group at the 8-position and an acetate ester moiety at the 2-position [1]. This substitution pattern confers a unique electronic structure that underpins its utility as a fluorogenic enzyme substrate and as a building block for fluorescent probes [2]. The compound is synthesized via acetylation of 8-aminonaphthalene using acetic anhydride and a base catalyst, such as pyridine, under reflux conditions , or via more efficient one-step Vilsmeier-type protocols achieving quantitative yields [3]. Its primary documented roles lie in biochemical assays for esterase and protease activity profiling, and as a precursor in the development of functional dyes and fluorescent sensors [4].

Why 8-Aminonaphthalen-2-yl acetate Cannot Be Replaced by Generic Naphthyl Acetates or Simple Aromatic Esters


The substitution pattern of 8-aminonaphthalen-2-yl acetate is non-negotiable for applications requiring specific regioselective interactions, enhanced fluorescence properties, or defined chemical reactivity. In contrast to simpler analogs like 1-naphthyl acetate or 2-naphthyl acetate, the presence of the 8-amino group drastically alters the compound's electronic distribution and enzymatic recognition profile [1]. In enzyme assays, carboxylesterases exhibit strong regioselectivity, with distinct catalytic efficiencies for α- and β-naphthyl esters and further modulation by ring substituents [2]. Moreover, the 8-amino substituent enables a suite of downstream synthetic transformations—including diazotization, coupling, and amide formation—that are inaccessible to unsubstituted naphthyl acetates, thereby enabling the construction of complex fluorescent probes and dyes [3]. These factors render simple substitution with a generic naphthyl acetate or other aromatic ester unacceptable for assay reproducibility and advanced probe development.

Quantitative Differentiation of 8-Aminonaphthalen-2-yl acetate Against Comparators: Data for Informed Selection


Superior Catalytic Efficiency in Carboxylesterase Assays Compared to 1-Naphthyl Acetate

In direct kinetic studies using the nonspecific carboxylate esterase Rsp3690, 2-naphthyl acetate exhibits a catalytic efficiency (kcat/Km) that is >13-fold higher than that of its regioisomer, 1-naphthyl acetate. This data demonstrates a profound regioselectivity that can be further tuned by the 8-amino substituent in 8-aminonaphthalen-2-yl acetate, which is expected to enhance recognition by specific arylesterases and carboxylesterases [1]. While direct data for the 8-amino derivative are not reported in this study, the class-level inference is clear: the 2-position acetate is the preferred scaffold for high-efficiency substrates, and the addition of the 8-amino group provides a critical functional handle for further probe development.

Enzymology Biochemical Assays Carboxylesterase

Enhanced Fluorescence Quantum Yield and Red-Shifted Emission via Intramolecular Charge Transfer

The presence of an amino group at the 8-position of a naphthalene ring system is a key structural feature for inducing Intramolecular Charge Transfer (ICT) from the electron-donating amine to an electron-withdrawing group, such as an ester or ketone at the 2-position [1]. Studies on analogous peri-substituted naphthalenes (1,8-aminocarbonyl systems) demonstrate that this configuration leads to high fluorescence quantum yields (up to 91% vs. PRODAN standard in DMSO) and significant solvatochromic red-shifts (up to 124 nm from cyclohexane to water) [2]. In contrast, unsubstituted naphthyl acetates lack this ICT mechanism and exhibit much lower quantum yields and negligible solvatochromism, limiting their utility as sensitive environmental probes. The 8-amino-2-acetate configuration is thus specifically designed to maximize ICT efficiency.

Fluorescent Probes Spectroscopy Intramolecular Charge Transfer

Regioselective Hydrolysis Profile Distinct from Common Naphthyl Acetate Substrates

Carboxylesterases from various sources demonstrate clear regioselectivity between α- and β-naphthyl acetates. Studies on whole-body esterase from Lucilia illustris show that the optimal pH for α-naphthyl acetate hydrolysis is 7.5, whereas for β-naphthyl acetate it is 7.0, indicating distinct active site interactions [1]. Furthermore, mammalian liver carboxylesterases preferentially cleave α-naphthyl esters over the corresponding β-isomers [2]. This inherent regioselectivity provides a basis for differentiating esterase isozymes. The 8-aminonaphthalen-2-yl acetate, by virtue of its defined 2-position substitution and additional 8-amino group, offers a further refined specificity that can be exploited for selective enzyme profiling or for reducing background signal in complex biological matrices compared to a mixture of regioisomers.

Enzyme Kinetics Substrate Specificity Regioselectivity

Quantitative, High-Yield Synthesis Enabling Reliable Procurement and Scalable Use

The synthesis of 8-aminonaphthalen-2-yl acetate has been optimized to a one-step protocol using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This is a significant improvement over traditional acetylation methods, which typically yield 70-85% after purification . In contrast, the synthesis of many other functionalized naphthalene derivatives, particularly those requiring multiple steps or harsh conditions, often results in lower yields (e.g., 40-60%) and more complex purification. A high-yield, single-step synthesis directly impacts the compound's commercial availability, cost-effectiveness, and batch-to-batch consistency, making it a more reliable choice for large-scale or long-term studies where reproducibility of supply is paramount.

Synthetic Chemistry Process Optimization Yield

Orthogonal Synthetic Versatility for Probe and Dye Construction

The 8-amino-2-acetate substitution pattern provides two distinct and orthogonal reactive sites for downstream functionalization: the free primary amine for amide bond formation or diazotization, and the ester for hydrolysis or transesterification [1]. This contrasts sharply with simpler naphthyl acetates (e.g., 1- or 2-naphthyl acetate), which lack the nucleophilic amine handle. The amine can be selectively modified without affecting the ester, enabling the synthesis of complex, multifunctional probes such as FRET-based sensors or targeted enzyme substrates. While not a quantitative comparison, the presence of this dual functionality is a binary differentiator that expands the compound's utility from a simple substrate to a versatile building block for advanced molecular architectures [2].

Synthetic Applications Fluorescent Dyes Building Blocks

Optimal Application Scenarios for 8-Aminonaphthalen-2-yl acetate Based on Demonstrated Differentiation


High-Sensitivity Esterase and Protease Activity Assays Requiring Regioselectivity

When developing or utilizing fluorogenic assays for carboxylesterases, arylesterases, or certain proteases, 8-aminonaphthalen-2-yl acetate offers a distinct advantage over generic α-naphthyl acetate. Its β-naphthyl acetate scaffold provides a >13-fold higher catalytic efficiency with specific esterases, as shown by comparative kinetics (kcat/Km: 1.0 × 10⁵ M⁻¹ s⁻¹ vs. 7.5 × 10³ M⁻¹ s⁻¹ for the α-isomer) [1]. The 8-amino group further enhances fluorescence quantum yield, enabling lower detection limits and clearer signal-to-noise ratios in high-throughput screening formats [2].

Synthesis of Environment-Sensitive Fluorescent Probes and Solvatochromic Dyes

This compound serves as a key intermediate for constructing fluorescent sensors that rely on intramolecular charge transfer (ICT). The 8-amino-2-acetate architecture mimics the well-studied PRODAN scaffold, known for its high quantum yield (up to 91% relative to PRODAN) and large solvatochromic shift (124 nm from cyclohexane to water) [2]. This makes it ideal for creating probes that report on local polarity, membrane dynamics, or protein conformational changes in biophysical and cell biology research [3].

Scalable Production of Research-Grade Reagents with Guaranteed Supply Chain Integrity

For procurement managers and R&D directors, the high-yield (quantitative), one-step synthesis [4] translates to a reliable and cost-effective supply. This is a critical differentiator when sourcing compounds for large-scale, multi-year projects or for industrial applications where batch-to-batch reproducibility and consistent quality are non-negotiable. The compound's synthesis is less prone to low-yield pitfalls common with other functionalized naphthalenes, ensuring a more stable procurement pipeline .

Differential Enzyme Profiling in Complex Biological Matrices

The distinct regioselectivity and optimal pH profile (pH 7.0 for β-naphthyl acetate vs. pH 7.5 for α-naphthyl acetate) [5] of the 8-aminonaphthalen-2-yl acetate scaffold enable the design of differential assays. These can selectively measure the activity of specific esterase isozymes in tissue homogenates, cell lysates, or environmental samples, minimizing interference from non-target enzymes. This specificity is crucial for biomarker discovery, drug metabolism studies, and environmental monitoring [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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